- Processes and intermediates for preparing a medicament, World Intellectual Property Organization, , ,

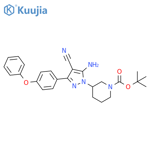

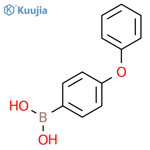

Cas no 936563-86-9 (tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate)

![tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate structure](https://it.kuujia.com/scimg/cas/936563-86-9x500.png)

936563-86-9 structure

Nome del prodotto:tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

- 1-Piperidinecarboxylic acid, 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-, 1,1-dimethylethyl ester

- 1,1-Dimethylethyl 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylate (ACI)

- CS-M2600

- tert-butyl (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

- (R)-1-(1-Boc-3-piperidinyl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- DA-40370

- NTSAEGNFPKKRLX-UHFFFAOYSA-N

- tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate

- 3-[4-Amino-3-(4-phenoxy-phenyl)-pyrazolo[3,4-d]pyrimidin-1-yl]-piperidine-1-carboxylic acid tert-butyl ester

- SCHEMBL1628863

- BCP23953

- SY116147

- AKOS032948035

- 936563-86-9

- MFCD28167899

- G87611

- C12757

- CS-14790

- IBRUTINIB IMPURITY 86

- tert-butyl3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

- tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate

- DB-125868

-

- Inchi: 1S/C27H30N6O3/c1-27(2,3)36-26(34)32-15-7-8-19(16-32)33-25-22(24(28)29-17-30-25)23(31-33)18-11-13-21(14-12-18)35-20-9-5-4-6-10-20/h4-6,9-14,17,19H,7-8,15-16H2,1-3H3,(H2,28,29,30)

- Chiave InChI: NTSAEGNFPKKRLX-UHFFFAOYSA-N

- Sorrisi: O=C(N1CC(N2C3C(=C(N)N=CN=3)C(C3C=CC(OC4C=CC=CC=4)=CC=3)=N2)CCC1)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 486.23793884g/mol

- Massa monoisotopica: 486.23793884g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 9

- Conta atomi pesanti: 36

- Conta legami ruotabili: 7

- Complessità: 734

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 4.4

- Superficie polare topologica: 108Ų

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P62470-100mg |

tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |

936563-86-9 | 100mg |

¥26002.0 | 2021-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060364-100mg |

tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |

936563-86-9 | 97% | 100mg |

¥16224.00 | 2024-04-24 | |

| Chemenu | CM331309-100mg |

tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |

936563-86-9 | 95%+ | 100mg |

$2912 | 2021-06-16 | |

| Chemenu | CM331309-100mg |

tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |

936563-86-9 | 95%+ | 100mg |

$1920 | 2024-07-19 |

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Ammonia Catalysts: Copper bromide (CuBr) Solvents: Dimethylacetamide

Riferimento

- Processes and intermediates for preparing a BTK inhibitor, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Triphenylphosphine Catalysts: Azobisisobutyronitrile Solvents: Tetrahydrofuran ; 12 h, rt

Riferimento

- Preparation of heterocyclic compounds as the double-site irreversible Bruton's tyrosine kinase inhibitor, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

Riferimento

- Preparation of substituted pyrazolopyrimidinamines as inhibitors of Bruton's tyrosine kinase, United States, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, 90 °C

Riferimento

- Preparation of pyrazolo[3,4-d]pyrimidine derivatives as Btk kinase inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; rt → 120 °C; 21 h, 120 °C

Riferimento

- Preparation of benzenesulfonamide derivatives and uses thereof, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; overnight, rt

Riferimento

- Preparation of pyrazolo-pyrimidine compounds as inhibitors of Bruton's tyrosine kinase, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ; 10 - 30 min, 10 - 15 °C

1.2 Catalysts: Diisopropyl azodicarboxylate ; 3 - 4 h, 25 - 30 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt → 0 °C; 3 - 4 h, 0 °C → rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9, rt → 0 °C

1.2 Catalysts: Diisopropyl azodicarboxylate ; 3 - 4 h, 25 - 30 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt → 0 °C; 3 - 4 h, 0 °C → rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9, rt → 0 °C

Riferimento

- Method for preparing Brutons tyrosine kinase inhibitor, China, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Tetraphenylporphyrin , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; overnight, rt

Riferimento

- Preparation of substituted pyrazolopyrimidinamines as inhibitors of Bruton's tyrosine kinase, United States, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, 90 °C

Riferimento

- Preparation of pyrazolopyrimidine derivatives useful in treating dry eye, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

Riferimento

- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as bruton's tyrosine kinase inhibitors, United States, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; overnight, rt

Riferimento

- Methods and compositions for inhibition of bone resorption, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran

Riferimento

- Discovery of selective irreversible inhibitors for bruton's tyrosine kinase, ChemMedChem, 2007, 2(1), 58-61

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Raw materials

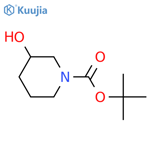

- 1-Boc-3-hydroxypiperidine

- methanimidamide

- 1-Piperidinecarboxylic acid, 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-, 1,1-dimethylethyl ester

- Ibrutinib deacryloylpiperidine

- 4-Phenoxyphenylboronic acid

- tert-butyl (3R)-3-{4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate

- 1,1-Dimethylethyl 3-[4-chloro-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylate

- tert-butyl 3-(5-amino-4-cyano-3-(4-phenoxyphenyl)-1H-pyrazol-1-yl)-piperidine-1-carboxylate

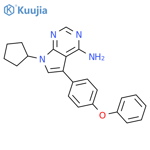

- 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Preparation Products

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Letteratura correlata

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568

936563-86-9 (tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate) Prodotti correlati

- 1443981-12-1(benzyl1-(2,6-difluorophenyl)-2,2,2-trifluoroethylamine)

- 895429-66-0(N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-3-yl)methylbenzamide)

- 2034321-93-0(N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl-3,4-difluorobenzene-1-sulfonamide)

- 35999-53-2(4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dione)

- 876-03-9(3-(Aminomethyl)benzoic acid hydrochloride)

- 2137832-71-2(Propanamide, 2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-)

- 2228422-88-4(2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid)

- 1256818-23-1(5-Phenyl-6-(trifluoromethyl)-2-pyridinamine)

- 1804067-66-0(Ethyl 2-(3-chloro-2-oxopropyl)-3-mercaptobenzoate)

- 2034345-13-4(3-(pyridin-2-yloxy)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide)

Fornitori consigliati

Hubei Changfu Chemical Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hubei Henglvyuan Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Taizhou Jiayin Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso